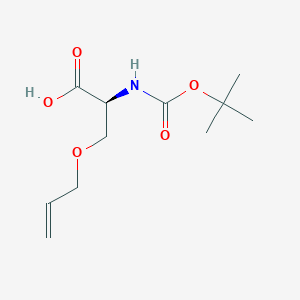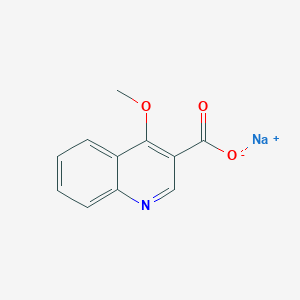
Sodium 4-methoxyquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-methoxyquinoline-3-carboxylate is a chemical compound with the CAS Number: 2225136-87-6 . It has a molecular weight of 225.18 and is typically in the form of a powder . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H9NO3.Na/c1-15-10-7-4-2-3-5-9(7)12-6-8(10)11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1 . This indicates that the molecule consists of a sodium ion and a 4-methoxyquinoline-3-carboxylate ion . Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 225.18 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Sodium 4-methoxyquinoline-3-carboxylate plays a role in the synthesis of complex chemical compounds. For instance, it is used in the formation of 2-R-3-oxomorpholino-[5,6-c]-6-R′-quinolin-5-ones, which have been studied for their antituberculosis activity (S. Taran et al., 2000).
- This compound is also involved in the formation of specific anions and aggregates in crystal structures, influencing their chemical properties and interactions (K. Thanigaimani et al., 2012).
Anticancer Potential
- This compound derivatives have shown promise in cancer research. Certain analogues exhibit significant inhibitory activity against various cancer cell lines, pointing to their potential as anticancer agents (Li-Chen Chou et al., 2010).
Interaction with Biological Systems
- The metabolic pathways and interactions of compounds related to this compound in biological systems have been a subject of study. For example, research on the metabolism of primaquine, a related compound, provides insights into the metabolic fate and transformation of these types of compounds in living organisms (A. Clark et al., 1981).
Potential in Insecticide Development
- Derivatives of this compound have been explored for their use as insecticides. Studies have shown that certain pyridine derivatives exhibit significant insecticidal activities, suggesting a potential application in agricultural pest control (E. A. Bakhite et al., 2014).
Propiedades
IUPAC Name |
sodium;4-methoxyquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3.Na/c1-15-10-7-4-2-3-5-9(7)12-6-8(10)11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRDEOMEFGRXCI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC2=CC=CC=C21)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

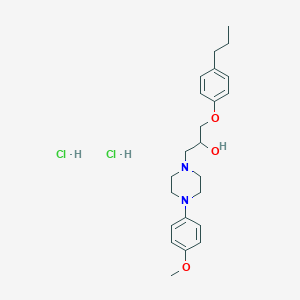
![N-(Dimethylsulfamoyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine](/img/structure/B2477385.png)
![N-cyclopentyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2477387.png)
![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2477388.png)
![3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/no-structure.png)
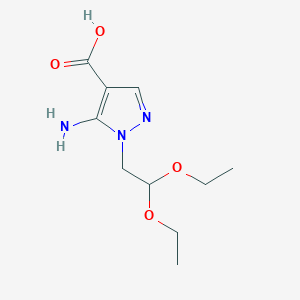
![1-(4-Fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2477393.png)
![2-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2H-chromene-3-carboxamide](/img/structure/B2477395.png)
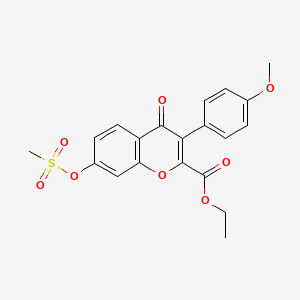
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2477398.png)
![2-((2-((4-(N-(3-carboxypropyl)sulfamoyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2477399.png)
![3-benzyl-2-((3-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2477400.png)
![N-(4-fluorophenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2477402.png)
